2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
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Overview
Description
2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo-benzoxazine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with an appropriate benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups attached to the benzoxazine core .
Scientific Research Applications
2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 2,4,6-Tri-substituted-1,3,5-Triazines
Uniqueness
2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C17H16N2O2/c1-20-13-8-6-12(7-9-13)15-10-16-14-4-2-3-5-17(14)21-11-19(16)18-15/h2-9,16H,10-11H2,1H3 |
InChI Key |
WZQAITJWEDKNRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3COC4=CC=CC=C4C3C2 |
Origin of Product |
United States |
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